molecular formula C20H10F7NO B2356765 5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine CAS No. 900015-46-5

5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine

Cat. No.: B2356765
CAS No.: 900015-46-5
M. Wt: 413.295
InChI Key: YGGUQXMICWCOSL-UHFFFAOYSA-N
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Description

5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine exhibits unique properties due to the presence of both fluorine and trifluoromethyl groups. These groups enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]-[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F7NO/c21-16-9-14(20(25,26)27)6-7-15(16)18(29)12-3-8-17(28-10-12)11-1-4-13(5-2-11)19(22,23)24/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGUQXMICWCOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)C3=C(C=C(C=C3)C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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